molecular formula C11H20F2N2O2 B3097185 Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 1303973-27-4

Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No. B3097185
CAS RN: 1303973-27-4
M. Wt: 250.29
InChI Key: BGZSTQMQTTUBPO-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry. They typically contain a functional group ® attached to a tert-butyl group (C(CH3)3). The tert-butyl group is known for its bulky nature and its ability to protect reactive sites in a molecule during a chemical reaction .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate” are not available, tert-butyl compounds are often synthesized through reactions involving tert-butanol or its derivatives .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, NMR spectroscopy can provide information about the types of atoms in a molecule and their connectivity .


Chemical Reactions Analysis

Tert-butyl compounds are known to participate in a variety of chemical reactions. For example, they can undergo elimination reactions to form alkenes .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility are determined by the molecular structure of the compound. Tert-butyl compounds are generally non-polar and have low solubility in water .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules. This is highly dependent on the specific compound and its intended use. Without specific information on “Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate”, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

Safety and hazards associated with a chemical compound depend on its specific properties. Tert-butyl compounds can be flammable and may cause eye irritation .

Future Directions

The future directions in the research and application of a specific chemical compound depend on its properties and potential uses. Without specific information on “Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate”, it’s difficult to predict future directions .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZSTQMQTTUBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1303973-27-4
Record name tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-azidomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester (1.1 mmol, 300 mg) and 10% palladium on carbon (60 mg) in EtOAc (8 mL) was stirred under an atmosphere of H2 for 2 hrs, filtered through celite, and concentrated to provide 3-aminomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester.
Name
3-azidomethyl-4,4-difluoro-piperidine-1-carboxylic acid tert-butyl ester
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate

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